5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction using pyridine-2-carbaldehyde.
Condensation with 2,4,5-Trimethoxybenzaldehyde: The final step involves the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,2,4-Triazole-3-thiol Derivatives: Compounds with similar triazole and thiol groups.
Pyridine Derivatives: Compounds containing the pyridine ring.
Benzylidene Amino Derivatives: Compounds with similar benzylidene amino groups.
Biologische Aktivität
The compound 5-(Pyridin-2-yl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5O3S, with a molecular weight of approximately 365.41 g/mol. The structural features include a pyridine ring and a triazole core that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 31.25 µg/mL | 62.5 µg/mL |
Escherichia coli | 31.25 µg/mL | 62.5 µg/mL |
Pseudomonas aeruginosa | 62.5 µg/mL | 125 µg/mL |
Candida albicans | 62.5 µg/mL | 125 µg/mL |
These findings indicate that the compound has potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their substituents. In this case, the presence of the pyridine moiety and the trimethoxybenzylidene group enhances the compound's ability to interact with microbial targets. Variations in these substituents can lead to differences in potency and spectrum of activity .
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized various S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activity against standard strains. The results indicated that modifications on the sulfur atom did not significantly alter the antimicrobial efficacy across different derivatives. Notably, compounds with specific substitutions exhibited enhanced activity against Pseudomonas aeruginosa, suggesting that careful design of substituents can optimize therapeutic potential .
In Vitro Testing
In vitro assays were performed to assess the cytotoxicity of the compound against human cell lines. The results showed that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile, making it a promising candidate for further development as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
497823-65-1 |
---|---|
Molekularformel |
C17H17N5O3S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-pyridin-2-yl-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-23-13-9-15(25-3)14(24-2)8-11(13)10-19-22-16(20-21-17(22)26)12-6-4-5-7-18-12/h4-10H,1-3H3,(H,21,26)/b19-10+ |
InChI-Schlüssel |
ZDJPBBOGAAIGBK-VXLYETTFSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CC=N3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.